Ethyl 5-hex-1-ynylnicotinate
Overview
Description
Ethyl 5-hex-1-ynylnicotinate is an organic compound with the molecular formula C14H17NO2 and a molecular weight of 231.29 g/mol This compound is a derivative of nicotinic acid, featuring an ethyl ester group and a hex-1-ynyl substituent on the nicotinate ring
Preparation Methods
The synthesis of Ethyl 5-hex-1-ynylnicotinate typically involves the esterification of nicotinic acid with ethanol in the presence of a catalyst. The reaction conditions often include the use of an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process . Industrial production methods may involve continuous flow reactors to optimize yield and efficiency.
Chemical Reactions Analysis
Ethyl 5-hex-1-ynylnicotinate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones under specific conditions.
Reduction: Reduction reactions can convert the triple bond in the hex-1-ynyl group to a double or single bond, forming alkenes or alkanes.
Scientific Research Applications
Ethyl 5-hex-1-ynylnicotinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 5-hex-1-ynylnicotinate involves its interaction with specific molecular targets and pathways. The compound can modulate enzymatic activities and cellular processes by binding to active sites or altering the conformation of target proteins. This interaction can lead to changes in cellular signaling pathways, influencing biological outcomes .
Comparison with Similar Compounds
Ethyl 5-hex-1-ynylnicotinate can be compared with other similar compounds such as:
Ethyl nicotinate: Lacks the hex-1-ynyl group, resulting in different chemical properties and reactivity.
Hex-1-ynyl nicotinate: Similar structure but without the ethyl ester group, affecting its solubility and biological activity.
Nicotinic acid derivatives: Various derivatives with different substituents on the nicotinate ring, each exhibiting unique chemical and biological properties.
Properties
IUPAC Name |
ethyl 5-hex-1-ynylpyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-3-5-6-7-8-12-9-13(11-15-10-12)14(16)17-4-2/h9-11H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDGQOKBLSRSXJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC#CC1=CC(=CN=C1)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00381402 | |
Record name | ethyl 5-hex-1-ynylnicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00381402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
662138-52-5 | |
Record name | ethyl 5-hex-1-ynylnicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00381402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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